

Application Note: Strategic Functionalization of 3-Bromo-6-methyl-7-nitro-1H-indazole

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Compound of Interest

Compound Name: 3-Bromo-6-methyl-7-nitro-1H-indazole

CAS No.: 1352396-79-2

Cat. No.: B1446384

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Structural Analysis & Reactivity Profile

The scaffold features three distinct reactive centers, each requiring a specific activation strategy:

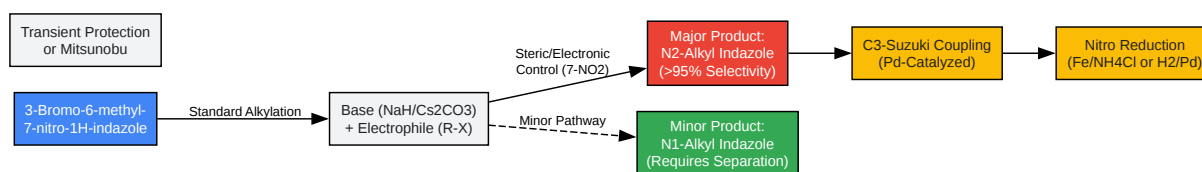
- N-H (Position 1/2): The acidic proton ([1](#)).
 - Critical Insight: The 7-Nitro group exerts a "blocking effect" on the adjacent N1 nitrogen.[\[1\]](#) Unlike unsubstituted indazoles which favor N1-alkylation (thermodynamic product), the 7-nitro-6-methyl motif creates significant steric hindrance and electrostatic repulsion at N1. Consequently, N2-alkylation is kinetically and often thermodynamically favored under standard basic conditions (NaH/THF).
- C-Br (Position 3): A versatile handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira). It is generally stable to electrophilic aromatic substitution conditions but reactive toward oxidative addition.[\[1\]](#)

- C-NO

(Position 7): An electron-withdrawing group that deactivates the ring toward electrophilic attack but activates the C3-Br bond for oxidative addition.[1] It serves as a masked aniline, accessible via chemoselective reduction.

Decision Pathway: The Regioselectivity Fork

The first synthetic decision dictates the entire downstream workflow. You must choose between N1 and N2 functionalization.[1][2]



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Figure 1: The 7-Nitro group directs alkylation predominantly to the N2 position under standard basic conditions.[1]

Experimental Protocols

Protocol A: Regioselective N2-Alkylation (The Dominant Pathway)

Context: Due to the 7-nitro group, direct alkylation with alkyl halides yields the N2-isomer as the major product.

Materials:

- Substrate: **3-Bromo-6-methyl-7-nitro-1H-indazole** (1.0 equiv)[1]
- Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
- Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
- Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

- Activation: In a flame-dried round-bottom flask under Argon, dissolve the indazole substrate in anhydrous THF. Cool to 0 °C.
- Deprotonation: Add NaH portion-wise.[1][2] Evolution of gas will occur.[1] The solution typically turns deep orange/red due to the nitronate-like resonance of the anion. Stir at 0 °C for 30 min.
- Alkylation: Add the alkyl halide dropwise.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The N2-isomer is typically less polar (higher) than the N1-isomer.[1]
- Workup: Quench with sat.
.[1] Extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).
 - Expected Outcome: >90% N2-isomer.[1]

Protocol B: C3-Suzuki Cross-Coupling (Chemoselective)

Context: This protocol works on both Free-NH and N-alkylated substrates.[1] The 7-nitro group does not poison the catalyst but requires careful base selection to avoid degradation.[1]

Materials:

- Substrate: 3-Bromo-indazole derivative (1.0 equiv)[1][3]
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
- Catalyst:

(5 mol%) or

(for sterically demanding cases).

- Base:

(2.0 M aqueous solution, 3.0 equiv).

- Solvent: 1,4-Dioxane (degassed).

Procedure:

- Setup: Charge a microwave vial or pressure tube with substrate, boronic acid, and Pd catalyst.
- Solvent System: Add 1,4-Dioxane and the aqueous base solution.[1]
- Degassing: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).
- Reaction: Seal and heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30–60 min).
- Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with water and extract with EtOAc.[1]
- Purification: Flash chromatography.

Protocol C: Nitro Reduction (Preserving the C3-Halogen)

Context: If you need to reduce the nitro group before coupling (or if the coupling is complete), use Iron/Ammonium Chloride. Avoid catalytic hydrogenation (

) if the C3-Bromine is still present, as it will cause hydrodehalogenation (loss of Br).

Materials:

- Substrate: 7-Nitro-indazole derivative.[1][4]
- Reagent: Iron Powder (Fe, 5.0 equiv) and Ammonium Chloride (

, 5.0 equiv).

- Solvent: Ethanol/Water (4:1 ratio).

Procedure:

- Mix: Suspend substrate, Fe powder, and

in EtOH/Water.
- Reflux: Heat to 70–80 °C with vigorous stirring for 2–4 hours.
- Monitoring: The yellow nitro compound will convert to a fluorescent/colorless amine.[1]
- Workup: Filter hot through Celite (wash cake with hot MeOH). Concentrate filtrate.[1]
Partition between sat.

and EtOAc.[1]
- Isolation: The amine is often prone to oxidation; store under inert atmosphere or protect immediately (e.g., as an amide).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low N1/N2 Selectivity	Solvent polarity allows loose ion pairing.[1]	Switch Solvent: Use non-polar solvents (Toluene) with heat to favor thermodynamic N1, or use Mitsunobu conditions (PPh3/DIAD) which often invert selectivity profiles depending on the alcohol.
De-bromination at C3	Pd-catalyzed reduction during Suzuki.	Base Choice: Switch from to or (anhydrous conditions). Ensure thorough degassing to remove .
No Reaction at C3	Steric crowding from 6-Me/7-NO2.	Catalyst Upgrade: Switch to Buchwald G3 precatalysts (e.g., XPhos-Pd-G3) or for highly hindered substrates.
Insolubility	High melting point of nitro-indazole.[1]	Co-solvent: Use DMF or DMAc instead of THF/Dioxane. Increase temperature to 100 °C.

References

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 - Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][5]
 - Source: Beilstein J. Org.[1] Chem. 2021, 17, 1939–1951.[6]

- URL:[[Link](#)]
- Key Finding: Explicitly details that C7-NO₂ substitution confers ≥96% N₂-regioselectivity using NaH/THF.
- Suzuki Coupling of 3-Bromoindazoles
 - Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [[1](#)][[7](#)]
 - Source: Letters in Organic Chemistry, 2010.[[8](#)]
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 - Key Finding: Protocols for coupling without N-protection.[[1](#)]
- General Reactivity of 3-Bromo-7-nitroindazole
 - Title: 3-Bromo-7-nitroindazole (Cayman Chemical Product Data).[[1](#)][[9](#)]
 - Source: Cayman Chemical.[[1](#)][[9](#)]
 - Key Finding: Confirmation of substrate stability and solubility profiles.[[1](#)]

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